molecular formula C15H22O2 B12766223 Rishitinol CAS No. 31316-42-4

Rishitinol

Cat. No.: B12766223
CAS No.: 31316-42-4
M. Wt: 234.33 g/mol
InChI Key: CHZJSQCDRSPCMD-KGLIPLIRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rishitinol involves several steps. One of the synthetic routes starts with 5,8-dimethyl-1-tetralone-3-carboxylic acid, which is prepared from 2,5-dimethylbenzyl chloride . This compound is esterified, reduced, and then dehydrated to form a dihydronaphthalene derivative. The dihydronaphthalene derivative is then converted into an oxyisopropyl derivative. Hydroboration of this derivative followed by hydrogen peroxide oxidation yields a mixture from which this compound is isolated .

Industrial Production Methods

Most research focuses on its isolation from natural sources rather than large-scale synthesis .

Mechanism of Action

Rishitinol exerts its effects by acting as a phytoalexin, which means it is part of the plant’s immune response to pathogen attack. It targets and disrupts the cellular processes of the invading pathogen, thereby protecting the plant . The exact molecular targets and pathways involved are still under investigation .

Properties

CAS No.

31316-42-4

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(2S,3R)-3-(2-hydroxypropan-2-yl)-5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C15H22O2/c1-9-5-6-10(2)12-8-14(16)13(7-11(9)12)15(3,4)17/h5-6,13-14,16-17H,7-8H2,1-4H3/t13-,14+/m1/s1

InChI Key

CHZJSQCDRSPCMD-KGLIPLIRSA-N

Isomeric SMILES

CC1=C2C[C@H]([C@H](CC2=C(C=C1)C)O)C(C)(C)O

Canonical SMILES

CC1=C2CC(C(CC2=C(C=C1)C)O)C(C)(C)O

Origin of Product

United States

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